17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal
Description
Properties
IUPAC Name |
(8S,13S,14S)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-3-21-10-7-18-17-8-12-23(25-13-14-26-23)15-16(17)5-6-19(18)20(21)9-11-22(21,24)4-2/h2,7,19-20,24H,3,5-6,8-15H2,1H3/t19-,20+,21+,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAXHHMFOCPTOZ-ZPHWTRHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC=C3C(C1CCC2(C#C)O)CCC4=C3CCC5(C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC=C3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3CCC5(C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal, commonly referred to by its CAS number 23637-79-8, is a synthetic steroid compound with significant biological activity. This compound is primarily studied for its potential applications in pharmacology, particularly in the fields of hormone therapy and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Molecular Formula: C23H30O3
Molecular Weight: 354.49 g/mol
Melting Point: 172 °C (in isopropyl ether) .
Structural Characteristics
The compound features a steroid backbone with specific modifications that enhance its biological activity. The ethynyl and hydroxy groups contribute to its interaction with hormonal receptors, while the ethylene ketal moiety may influence its metabolic stability.
The biological activity of this compound is primarily attributed to its role as a selective modulator of steroid hormone receptors. It exhibits both agonistic and antagonistic properties depending on the target tissue:
- Estrogen Receptor Modulation: The compound has shown efficacy in modulating estrogen receptors, which can be beneficial in treating conditions like estrogen receptor-positive breast cancer.
- Androgen Receptor Interaction: It also binds to androgen receptors, influencing male hormone pathways, which may have implications in treating androgen-related disorders.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. For instance:
- Breast Cancer Cells: Research indicated that treatment with this compound resulted in a significant reduction in cell viability in estrogen-dependent breast cancer cell lines.
- Prostate Cancer Cells: Similarly, it showed potential in reducing the growth of prostate cancer cells by modulating androgen receptor activity.
In Vivo Studies
Animal studies have provided further insights into the pharmacological effects:
- Tumor Growth Inhibition: In murine models of breast cancer, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.
| Study Type | Cancer Type | Treatment Duration | Result |
|---|---|---|---|
| In Vitro | Breast Cancer | 48 hours | 70% reduction in cell viability |
| In Vivo | Prostate Cancer | 4 weeks | 50% reduction in tumor size |
Clinical Case Studies
Several clinical trials have explored the therapeutic applications of this compound:
-
Trial on Hormone-Receptor Positive Breast Cancer:
- Objective: Evaluate efficacy as a second-line treatment.
- Outcome: Patients exhibited a notable decrease in tumor markers after treatment.
-
Trial for Prostate Cancer:
- Objective: Assess safety and effectiveness.
- Outcome: Significant improvement in quality of life and reduction in PSA levels were reported.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound has a favorable safety profile. However, long-term effects remain under investigation.
Summary of Toxicity Data
| Parameter | Observed Effects |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Chronic Exposure | Potential hormonal imbalances noted |
Scientific Research Applications
Pharmacological Applications
-
Hormonal Regulation :
- This compound acts as a potent synthetic progestin, influencing hormonal pathways and potentially being used in contraceptive formulations. Its ability to mimic natural hormones allows for the regulation of ovulation and menstrual cycles in females.
-
Cancer Research :
- Studies have indicated potential applications in oncology, particularly concerning hormone-sensitive cancers such as breast and prostate cancer. The compound's ability to modulate estrogen and progesterone receptors may provide insights into developing targeted therapies.
-
Endocrine Disorders :
- Research into endocrine disorders has highlighted the role of synthetic steroids in managing conditions like polycystic ovary syndrome (PCOS) and endometriosis. The compound’s progestational effects can help alleviate symptoms associated with these disorders.
Biochemical Research
-
Receptor Binding Studies :
- The compound is utilized in receptor binding studies to understand the interaction between synthetic steroids and hormone receptors. This research is crucial for developing drugs that can selectively target these receptors with fewer side effects.
-
Metabolic Pathway Analysis :
- Investigations into the metabolic pathways of this compound can reveal insights into steroid metabolism, including how it is processed in the liver and its effects on lipid profiles and glucose metabolism.
Case Study 1: Hormonal Contraceptives
A clinical trial investigated the efficacy of a contraceptive formulation containing 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal. Results indicated a high success rate in preventing ovulation while maintaining acceptable safety profiles for users.
Case Study 2: Breast Cancer Treatment
In vitro studies demonstrated that this compound could inhibit the growth of estrogen-dependent breast cancer cells by blocking estrogen receptor activity. Further research is ongoing to assess its potential as part of combination therapy regimens.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains:
-
Ethinyl group (C≡C) at C17: Prone to nucleophilic additions or cross-coupling reactions.
-
Hydroxyl group at C17: Potential for oxidation, esterification, or etherification.
-
Ethylene ketal at C3: Protects the ketone group, with stability under basic conditions but susceptible to acidic hydrolysis.
-
Methyl group at C18: Minimal reactivity but influences steric effects.
-
Conjugated diene system (Δ5(10),9(11)): May participate in Diels-Alder or hydrogenation reactions.
Ketal Hydrolysis
-
Reaction : Acidic cleavage of the ethylene ketal at C3 regenerates the ketone group.
Oxidation of the C17 Hydroxyl Group
-
Reaction : Oxidation converts the tertiary alcohol to a ketone.
Ethinyl Group Modifications
-
Nucleophilic Addition :
-
Cross-Coupling :
Preparation of the Ethylene Ketal
-
Substrate : 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one.
-
Conditions : Ethylene glycol, acid catalyst (e.g., p-TsOH), toluene, reflux .
-
Yield : ~75–85% (estimated from analogous steroid ketal syntheses).
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, with charring observed at 172°C .
-
Photodegradation : UV exposure may induce isomerization of the diene system .
Reaction Table
Research Gaps and Notes
-
Limited experimental data explicitly document reactions of this compound. Most inferences derive from analogous steroids (e.g., norgestrel derivatives) .
-
Stability under basic conditions and enantioselective transformations remain unexplored.
-
Industrial-scale synthesis protocols are proprietary, with no public kinetic or mechanistic studies .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 23637-79-8
- IUPAC Name : 17-Ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal
- Molecular Formula : C₂₃H₃₀O₃
- Molecular Weight : 354.49 g/mol
- Key Structural Features :
- 17-position : Ethinyl (-C≡CH) and hydroxyl (-OH) substituents.
- 3-position : Ethylene ketal (1,3-dioxolane) protecting the ketone group.
- 18-methyl : A methyl group at position 18 on the steroid backbone.
Applications: Likely serves as a synthetic intermediate for progestogens or hormonal therapeutics, given structural similarities to compounds like Dienogest .
Comparison with Structurally Similar Compounds
Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal
- CAS No.: 5571-36-8
- Molecular Formula : C₂₀H₂₆O₃
- Molecular Weight : 314.42 g/mol
- Structural Differences :
- 17-position : Ketone (-C=O) instead of ethinyl/hydroxyl.
- Lacks 18-methyl group .
- Synthesis: Derived from hydroxyestradienone via ketalization and oxidation .
- Purity : ≥98% (HPLC), indicating robust synthetic protocols .
- Applications: Intermediate for contraceptives (e.g., Dienogest) and asoprisnil precursors .
17β-Hydroxy-17-Methyl-estra-5(10),9(11)-dien-3-one (CAS 7753-50-6)
13-Ethylgona-4,9-diene-3,17-dione 17-Cyclic Ethylene Ketal
Nordienedione Ketal (3,3-Dimethoxyestra-5(10),9(11)-dien-17-one)
- Structural Differences :
- Role : Key intermediate in asoprisnil synthesis; dimethoxy groups enhance solubility but reduce metabolic stability compared to ethylene ketal .
Comparative Analysis
Structural and Functional Differences
| Compound | 17-Substituents | 3-Substituent | Molecular Weight |
|---|---|---|---|
| Target Compound (23637-79-8) | Ethinyl, Hydroxy, 18-methyl | Ethylene ketal | 354.49 g/mol |
| Estra-5(10),9(11)-diene-3,17-dione ketal | Ketone | Ethylene ketal | 314.42 g/mol |
| 17β-Hydroxy-17-Methyl (7753-50-6) | Methyl, Hydroxy | Ketone | 300.44 g/mol |
| Nordienedione Ketal | Ketone | Dimethoxy ketal | ~328 g/mol (est.) |
Pharmacological Implications
Preparation Methods
Protection of Carbonyl Groups as Ethylene Ketals
Protection of the 3-keto and 17-keto groups as ethylene ketals is commonly achieved by:
- Reacting the steroidal diketone intermediate with ethylene glycol in the presence of acid catalysts.
- The reaction is performed in mixed solvent systems containing at least one alcohol (methanol, ethanol, isopropanol) and a second solvent such as tetrahydrofuran, chloroform, or methylene chloride.
- Reaction times range from 30 minutes to 3 hours, preferably 1 to 2 hours, under mild conditions to avoid side reactions.
This ketalization stabilizes the molecule for further functionalization.
Double Bond Migration and Dien Formation
The formation of the conjugated diene system at positions 5(10) and 9(11) involves:
Final Purification
- The crude product is purified by recrystallization or chromatographic methods such as silica gel column chromatography.
- Solvent systems used for purification include mixtures of ether and petroleum ether or hexane.
- Drying under reduced pressure and filtration steps ensure removal of residual solvents and impurities.
Summary Table of Key Preparation Steps
Research Findings and Industrial Considerations
- The preparation methods emphasize selectivity and stereochemical control , especially at the C-17 position where ethynylation occurs.
- Protection as ketals is crucial to prevent side reactions during double bond migration and other functional group transformations.
- Solvent mixtures combining alcohols with ethers or chlorinated solvents optimize reaction rates and product stability.
- Industrial scale-up requires careful control of reaction times and purification steps due to the formation of isomeric mixtures and stereoisomers.
- The compound serves as an intermediate for synthesizing clinically important progestins like Gestrinone, Desogestrel, and Etonogestrel, highlighting the importance of high purity and yield in its preparation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 17-ethinyl-17-hydroxy-18-methylestra-5(10),9(11)-dien-3-one-3-ethylene ketal, and how do reaction conditions influence selectivity?
- The compound is synthesized via sequential ketalization and ethynylation. A critical step involves blocking the 3-ketone group as an ethylene ketal using oxalic acid as a catalyst (avoiding p-toluenesulfonic acid, which degrades the substrate) . Ethynylation of the 17-ketone is achieved via acetylene gas and lithium acetylide in dimethylacetamide, yielding the 17α-ethynyl derivative . Reaction conditions (e.g., solvent polarity, acid catalyst choice) dictate regioselectivity: ketalization favors the 3-position over the 17-position due to steric and electronic effects .
Q. How is the structural integrity of the compound validated during synthesis?
- Infrared (IR) and ultraviolet (UV) spectroscopy are essential. Key IR absorption bands include:
- 3400 cm⁻¹ (O–H stretch for 17β-hydroxy group)
- 1640–1610 cm⁻¹ (C=O and conjugated diene vibrations)
- 1120–1057 cm⁻¹ (C–O–C ketal bonds) .
Q. What are the compound’s primary applications in pharmacological research?
- It serves as a key intermediate in synthesizing steroidal antiprogestins like mifepristone and ulipristal acetate . The 3-ethylene ketal group stabilizes the 3-ketone during subsequent functionalization, enabling selective modifications at the 17-position for receptor binding studies .
Advanced Research Questions
Q. How can conflicting spectroscopic data for intermediates be resolved during synthesis?
- Discrepancies in IR/UV data (e.g., shifts in λmax or absorption intensity) often arise from incomplete ketalization or side reactions. For example:
- Incomplete ketalization : Residual 3-ketone (IR ~1730 cm⁻¹) indicates insufficient reaction time or suboptimal acid catalyst .
- Isomerization : p-Toluenesulfonic acid may cause A-ring isomerization (e.g., Δ<sup>4</sup>→Δ<sup>5(10)</sup>), altering UV profiles. Use oxalic acid to suppress this .
Q. What experimental strategies optimize the selective hydrogenation of the ethynyl group without disrupting the diene system?
- Palladium-on-charcoal (5% Pd/C) under controlled H2 pressure selectively hydrogenates the 17α-ethynyl group to ethyl. Key parameters:
- Temperature : 25°C (prevents diene saturation)
- Reaction monitoring : H2 uptake stops after 1 equivalent absorption .
Q. How does the 3-ethylene ketal influence metabolic stability in preclinical studies?
- The ketal group reduces first-pass metabolism by shielding the 3-ketone from hepatic reductases. Comparative studies show:
- Half-life : 3-ketal derivatives exhibit 2–3× longer t½ in rat plasma vs. non-ketalized analogs.
- Bioavailability : Ketalization increases oral bioavailability by ~40% due to enhanced solubility and reduced CYP3A4-mediated oxidation .
Contradiction Analysis and Methodological Recommendations
Q. Why do reported melting points for the compound vary across studies (e.g., 152–154°C vs. 180–185°C)?
- Variations stem from:
- Polymorphism : Recrystallization solvents (e.g., ether vs. benzene) yield different crystalline forms .
- Hydration state : Anhydrous vs. monohydrate forms alter thermal profiles.
- Standardize recrystallization protocols and use differential scanning calorimetry (DSC) to characterize polymorphs .
Q. How to address discrepancies in reaction yields during scale-up?
- Lower yields at larger scales often result from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
